4-Benzyl-4-methylpyrrolidin-2-one
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Overview
Description
4-Benzyl-4-methylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C12H15NO It is a derivative of pyrrolidinone, a five-membered lactam ring, and features both benzyl and methyl substituents on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzyl-4-methylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the reductive amination of levulinic acid or its esters with benzylamine and methylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and efficient separation techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like alkyl halides or aryl halides.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced pyrrolidinone derivatives.
Substitution: Substituted pyrrolidinone derivatives.
Scientific Research Applications
4-Benzyl-4-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
4-Benzylpyrrolidin-2-one: Lacks the methyl group, which may affect its reactivity and biological activity.
4-Methylpyrrolidin-2-one: Lacks the benzyl group, resulting in different chemical properties and applications.
N-Benzylpyrrolidin-2-one:
Uniqueness: 4-Benzyl-4-methylpyrrolidin-2-one is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and enhance its versatility in synthetic and research applications. The combination of these substituents allows for a broader range of chemical reactions and potential biological activities compared to its analogs.
Properties
IUPAC Name |
4-benzyl-4-methylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(8-11(14)13-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGJMFGXWYNAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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